molecular formula C12H14N4O2S B1309659 [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid CAS No. 957292-09-0

[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid

Cat. No. B1309659
CAS RN: 957292-09-0
M. Wt: 278.33 g/mol
InChI Key: FVRYVZASXASYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole compounds can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The pyrazole ring in the compound is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have tautomerism because of the moving C-N double bond inside the heterocycle .

Scientific Research Applications

Cancer Research

This compound may be utilized in the synthesis of indole derivatives, which are significant in cancer research. Indoles have shown various biologically vital properties, including the treatment of cancer cells. The compound’s role could be pivotal in the synthesis of novel indole derivatives that exhibit anticancer activity .

Antimicrobial Applications

Indole derivatives, potentially synthesized using this compound, have been reported to possess antimicrobial properties. This includes activity against a broad spectrum of microbes, which is crucial for developing new antibiotics and antiseptic agents .

Antiviral Research

The compound could contribute to the development of indole-based antiviral agents. Indole derivatives have shown inhibitory activity against influenza A and other viruses, which is essential for creating new antiviral drugs .

Anti-inflammatory and Antioxidant

In the realm of anti-inflammatory and antioxidant research, indole derivatives synthesized from this compound may provide a new avenue for creating drugs that can mitigate inflammation and oxidative stress in the human body .

Antitubercular Activity

Research into tuberculosis treatment could benefit from the synthesis of indole derivatives using this compound. These derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Antidiabetic Research

The compound’s application in synthesizing indole derivatives with antidiabetic properties could lead to new therapeutic agents for managing diabetes. This is particularly relevant given the increasing prevalence of diabetes globally .

Antimalarial Applications

Indole derivatives, which could be synthesized from this compound, have shown antimalarial activity. This is significant for the development of new treatments for malaria, a disease that continues to have a major impact in tropical regions .

Neuropharmacological Research

Given the importance of indole structures in neuroactive compounds, this compound could be instrumental in synthesizing new molecules for neuropharmacological applications, potentially leading to treatments for neurological disorders .

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling. Avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container . If contact occurs with skin or eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

properties

IUPAC Name

2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-3-16-6-9(8(2)15-16)10-4-5-13-12(14-10)19-7-11(17)18/h4-6H,3,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRYVZASXASYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid

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